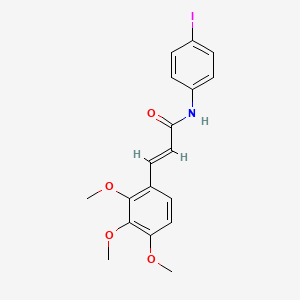
N-(4-iodophenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-iodophenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide is an organic compound that features both iodine and methoxy functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-iodophenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-iodoaniline and 2,3,4-trimethoxybenzaldehyde.
Formation of Intermediate: A condensation reaction between 4-iodoaniline and 2,3,4-trimethoxybenzaldehyde forms an imine intermediate.
Acrylamide Formation: The imine intermediate undergoes a reaction with acryloyl chloride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-iodophenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The iodine atom can be reduced to form a phenyl group.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are common.
Substitution: Nucleophiles like sodium azide or thiourea can be used under mild conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-(4-iodophenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor for the synthesis of potential pharmaceutical agents.
Materials Science: Its unique structural properties make it useful in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used to study the effects of iodine and methoxy groups on biological systems.
Wirkmechanismus
The mechanism of action of N-(4-iodophenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide involves its interaction with molecular targets such as enzymes or receptors. The iodine and methoxy groups can influence the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-bromophenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide
- N-(4-chlorophenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide
- N-(4-fluorophenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide
Uniqueness
N-(4-iodophenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to its bromine, chlorine, or fluorine analogs. The larger atomic radius and higher polarizability of iodine can lead to different chemical and physical properties, making this compound particularly interesting for research and development.
Eigenschaften
IUPAC Name |
(E)-N-(4-iodophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18INO4/c1-22-15-10-4-12(17(23-2)18(15)24-3)5-11-16(21)20-14-8-6-13(19)7-9-14/h4-11H,1-3H3,(H,20,21)/b11-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUBMCIIMGKRDOE-VZUCSPMQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)I)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)I)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18INO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














